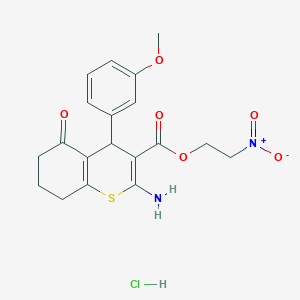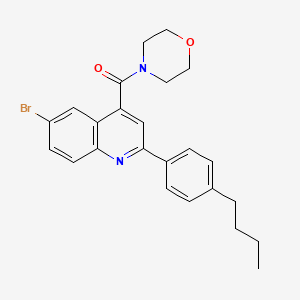methanone](/img/structure/B6137324.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as PMK, is a precursor chemical used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug. Despite its association with illicit drug production, PMK has important scientific research applications, including its potential use as a starting material for the synthesis of other compounds with medicinal properties.
作用机制
The mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not well understood, but it is believed to involve the inhibition of certain enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can produce a range of effects including euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, increased heart rate, and increased body temperature. This compound has also been shown to produce changes in brain chemistry, including an increase in the levels of certain neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has several advantages as a starting material for the synthesis of medicinal compounds. It is relatively easy to synthesize, and it can be used as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications. However, this compound is also associated with certain limitations. For example, it is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, this compound is associated with certain safety concerns, including the risk of explosion during the synthesis process.
未来方向
There are several potential future directions for research involving [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is the synthesis of analogs of MDMA that have improved therapeutic potential and reduced neurotoxicity. Another area of interest is the synthesis of compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on brain chemistry and behavior.
合成方法
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid and acetic acid, followed by oxidation with potassium permanganate and reduction with sodium borohydride. The resulting product is then converted to this compound through a reaction with piperidine and isopropylphenyl ketone.
科学研究应用
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied for its potential use in the synthesis of various compounds with medicinal properties. For example, this compound can be used as a starting material in the synthesis of analogs of MDMA that have reduced neurotoxicity and improved therapeutic potential. This compound can also be used in the synthesis of other compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
属性
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)28-20-9-3-6-17(12-20)22(25)18-8-5-11-24(13-18)14-19-7-4-10-21-23(19)27-15-26-21/h3-4,6-7,9-10,12,16,18H,5,8,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUKLAIWPKJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)


![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)